2-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
Overview
Description
2-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-benzyl-1-piperidinyl)methyl]-6-hydroxy-3(2H)-pyridazinone is 299.16337692 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Properties
- A variety of derivatives of 2-[(4-benzyl-1-piperidinyl)methyl]-6-hydroxy-3(2H)-pyridazinone have been synthesized and tested for analgesic and anti-inflammatory activities. Some derivatives demonstrated promising analgesic and anti-inflammatory properties, comparable or superior to standard drugs in certain tests. The research explores the structure-activity relationship of these derivatives, emphasizing the potential for developing new pharmacological agents (Gökçe et al., 2005).
Antitumor and Antiproliferative Applications
- Investigations into the antitumor and antiproliferative effects of related pyridazinone derivatives have been conducted. Certain compounds in this category demonstrated promising results in vitro and in vivo against various tumor models, suggesting their potential use as antineoplastic agents (Nguyen et al., 1990). Additionally, some 3(2H)-pyridazinone derivatives have shown good anti-proliferative effects against gastric adenocarcinoma cells, indicating their potential in cancer treatment (Alagöz et al., 2021).
Antihypertensive Effects
- Research has also been conducted on the synthesis of certain pyridazinone derivatives with a focus on their antihypertensive activity. These studies indicate that some derivatives can act as potent antihypertensives, providing new avenues for the treatment of hypertension (Bergmann & Gericke, 1990).
Analgesic and Antiparkinsonian Activities
- Substituted pyridine derivatives, including some related to 2-[(4-benzyl-1-piperidinyl)methyl]-6-hydroxy-3(2H)-pyridazinone, have been studied for their analgesic and antiparkinsonian activities. These compounds showed activities comparable to established drugs, indicating their potential therapeutic applications in analgesia and Parkinson's disease treatment (Amr et al., 2008).
Properties
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-1H-pyridazine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16-6-7-17(22)20(18-16)13-19-10-8-15(9-11-19)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJBKSILCAMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)C=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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